molecular formula C25H22N2O2 B11547767 N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11547767
M. Wt: 382.5 g/mol
InChI Key: NWWUFFDOACHZDG-YZSQISJMSA-N
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Description

N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core, which is known for its stability and aromaticity, making it a valuable component in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 2-ethoxynaphthaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogen or nitro groups onto the naphthalene rings.

Scientific Research Applications

N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage and aromatic rings allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide
  • N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-phenylacetohydrazide

Uniqueness

N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide stands out due to its specific combination of ethoxy and naphthalene groups, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring stable aromatic compounds with potential biological activity.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H22N2O2/c1-2-29-24-15-14-19-9-4-6-13-22(19)23(24)17-26-27-25(28)16-20-11-7-10-18-8-3-5-12-21(18)20/h3-15,17H,2,16H2,1H3,(H,27,28)/b26-17+

InChI Key

NWWUFFDOACHZDG-YZSQISJMSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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